molecular formula C14H10O3 B8422234 4-Methoxy-dibenzofuran-1-carbaldehyde

4-Methoxy-dibenzofuran-1-carbaldehyde

Cat. No.: B8422234
M. Wt: 226.23 g/mol
InChI Key: UACIGLTVEDAPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-dibenzofuran-1-carbaldehyde is a useful research compound. Its molecular formula is C14H10O3 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

4-methoxydibenzofuran-1-carbaldehyde

InChI

InChI=1S/C14H10O3/c1-16-12-7-6-9(8-15)13-10-4-2-3-5-11(10)17-14(12)13/h2-8H,1H3

InChI Key

UACIGLTVEDAPKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C=O)C3=CC=CC=C3O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Methoxydibenzofuran (25 g, 0.12 mol) was dissolved in DCM (300 ml) at room temperature and cooled to 0° C. To this solution TiCl4 (22.2 ml, 0.20 mol) was added drop wise at 0-2° C. The reaction mass was allowed to stir for 10 min and to that solution dichloromethyl methylether (9.7 ml, 0.107 mol) was added drop wise at 0° C. The reaction mass was stirred for 10 min and the reaction was monitored by TLC. Once the reaction was completed, the reaction mass was quenched with water and the organic layer was washed with NaHCO3 solution and brine. The organic layer was dried with sodium sulfate and concentrated under vacuum. 4-methoxy-dibenzofuran-1-carbaldehyde was isolated by column chromatography obtaining a white solid. Yield 13.5 g (48%)
Name
4-Methoxydibenzofuran
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
22.2 mL
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-methoxy-dibenzofuran (3.07 g, 15.5 mmoles) is dissolved in DCM (50 mL) under nitrogen atmosphere. The solution is cooled to 0° C. and dichloromethyl-methyl ether (1.68 mL, 18.6 mmoles) and subsequently TiCl4 (1N solution in DCM, 18.6 mL, 18.6 mmoles) are added dropwise. The solution is stirred at 0° C. and the reaction is completed after 1 hour. The reaction mixture is poured into cold water and extracted with DCM. The combined organic layers are washed again with water and brine, dried over sodium sulphate and evaporated to dryness to give 3.54 g of crude compound. The reaction is repeated on additional 2.04 g of starting material to yield additional 2.51 g of crude compound. The two crude mixtures are combined and purified together by flash chromatography on SiO2 (eluent: gradient AcOEt/hexane from 10/90 to 20/80) to give 3.8 g of the desired compound.
Name
4-methoxy-dibenzofuran
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step Two
Name
Quantity
18.6 mL
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
starting material
Quantity
2.04 g
Type
reactant
Reaction Step Four

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